molecular formula C13H17ClN2O B8554347 4'-Chloro-2(piperazin-1-yl)propiophenone

4'-Chloro-2(piperazin-1-yl)propiophenone

Cat. No.: B8554347
M. Wt: 252.74 g/mol
InChI Key: HCPFDXFUHFJWFV-UHFFFAOYSA-N
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Description

4'-Chloro-2(piperazin-1-yl)propiophenone is a chemical scaffold of interest in medicinal chemistry and drug discovery research. Piperazine derivatives are recognized as privileged structures in pharmaceutical development due to their broad and potent biological activities . These compounds are frequently investigated as key intermediates in the synthesis of molecules with potential pharmacological properties . Researchers utilize such piperazine-based building blocks to develop and optimize novel compounds for various research applications . The structural features of this reagent, including the piperazine ring and the propiophenone core, make it a versatile precursor for further chemical modification. Scientific exploration of related analogs continues to be an active area in the pursuit of new therapeutic agents. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C13H17ClN2O/c1-10(16-8-6-15-7-9-16)13(17)11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3

InChI Key

HCPFDXFUHFJWFV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Bupropion Hydrochloride

  • Structure: (±)-2-(tert-butylamino)-3-chloropropiophenone .
  • Molecular Formula : C₁₃H₁₈ClN₂O·HCl.
  • Pharmacology: Used as an antidepressant and smoking cessation aid. Its tert-butylamino group enhances blood-brain barrier penetration, contributing to central nervous system activity .
  • Key Difference: Unlike 4'-Chloro-2(piperazin-1-yl)propiophenone, Bupropion lacks a piperazine ring, which may reduce its affinity for serotonin or dopamine receptors.

4'-Chloro-2'-Fluoro-3-(4-Methoxyphenyl)propiophenone

  • Molecular Formula : C₁₆H₁₄ClFO₂.
  • Molecular Weight : 292.73 .
  • Properties: The fluorine and methoxy substituents enhance electronic stability and solubility compared to the non-fluorinated parent compound.

Piperazine-Containing Derivatives

Piperazine moieties are critical for receptor binding in many drugs. Relevant analogs include:

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

  • Molecular Formula : C₁₂H₁₄ClN₂O.
  • Synthesis : Prepared via reaction of 4-phenylpiperazine with chloroacetyl chloride .
  • Applications: Piperazine-ethanone derivatives are explored for antifungal, antibacterial, and anticancer activities .

4-Chloro-2-(4-piperazin-1-yl)quinazoline

  • Pharmacology : Exhibits anticonvulsant activity in murine models, attributed to the piperazine-quinazoline interaction with GABA receptors .
  • Key Difference: The quinazoline backbone distinguishes it from propiophenone-based compounds, altering pharmacokinetics.

Fluorinated and Thiomethyl-Substituted Derivatives

Halogen and sulfur modifications influence bioavailability and target binding:

4'-Chloro-2'-Fluoro-3-(4-Thiomethylphenyl)propiophenone

  • Molecular Formula : C₁₆H₁₄ClFOS.
  • Molecular Weight : 308.8 .

4'-Chloro-2'-Fluoro-3-(2-Thiomethylphenyl)propiophenone

  • Molecular Formula : C₁₆H₁₄ClFOS.
  • Boiling Point : Predicted 445.1±45.0 °C .
  • Comparison : Positional isomerism (2- vs. 4-thiomethyl) may affect steric interactions in biological systems.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Synthesis Method Reference
This compound C₁₃H₁₆ClN₂O ~264.7* Piperazine, 4'-Cl Inferred anticonvulsant/antidepressant N-alkylation
Bupropion Hydrochloride C₁₃H₁₈ClN₂O·HCl ~324.2 tert-Butylamino, 3-Cl Antidepressant, smoking cessation Nucleophilic substitution
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O 237.7 Piperazine, chloroethanone Antifungal, anticancer Condensation reaction
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone C₁₆H₁₄ClFO₂ 292.73 4'-Cl, 2'-F, 4-OCH₃ Not reported Multi-step halogenation
4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone C₁₆H₁₄ClFOS 308.8 4'-Cl, 2'-F, 4-SCH₃ Not reported Thiomethylation

*Calculated based on molecular formula.

Preparation Methods

Preparation of 4'-Chloropropiophenone

The synthesis of 4'-chloropropiophenone serves as a critical precursor. Patent CN101805250A outlines a decarboxylative cross-ketonization method using p-chlorobenzoic acid and propionic acid. The reaction proceeds via catalytic decarboxylation in the presence of a palladium-based catalyst under inert conditions:

p-Chlorobenzoic acid+Propionic acidPd/C, 180–220°C4’-Chloropropiophenone+CO2+H2O\text{p-Chlorobenzoic acid} + \text{Propionic acid} \xrightarrow{\text{Pd/C, 180–220°C}} \text{4'-Chloropropiophenone} + \text{CO}2 + \text{H}2\text{O}

This method achieves yields exceeding 75% with a purity of >98%, as confirmed by gas chromatography. Alternative approaches, such as Friedel-Crafts acylation of chlorobenzene with propionyl chloride, are less favored due to regioselectivity challenges.

Optimization of Reaction Conditions

Solvent and Catalytic Effects

Recent advancements emphasize solvent-free conditions or polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates. For example, PMC9100275 reports a 15% increase in yield when using DMF at 120°C compared to methanol. Catalytic amounts of potassium iodide (KI) further accelerate substitution kinetics by stabilizing transition states.

Table 1: Comparative Analysis of Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)
Methanol656592
DMF1208095
Toluene1104588

Characterization and Validation

Spectroscopic Techniques

Structural confirmation relies on multimodal spectroscopy:

  • 1H-NMR : Aromatic protons resonate as a doublet at δ 7.3–7.5 ppm, while piperazine protons appear as multiplets at δ 2.8–3.2 ppm.

  • 13C-NMR : The carbonyl carbon is observed at δ 195–200 ppm, with quaternary carbons of the piperazine ring at δ 45–50 ppm.

  • HRMS : Molecular ion peak at m/z 250.73 (C13H15ClN2O) confirms the molecular formula.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or ring-opening of piperazine, are common. Patent CN101805250A recommends using excess piperazine (3:1 molar ratio) and incremental reagent addition to suppress di-substitution. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Hygroscopicity Management

The freebase form of 4'-chloro-2(piperazin-1-yl)propiophenone is hygroscopic, necessitating storage under anhydrous conditions. Conversion to hydrochloride salts improves stability, as evidenced by a 12-month shelf-life study.

Emerging Methodologies

Continuous Flow Synthesis

Recent innovations adopt microreactor systems for enhanced heat transfer and mixing. Preliminary data from PMC9100275 indicate a 20% reduction in reaction time and a 5% yield improvement compared to batch processes .

Q & A

Q. How can synthesis of 4'-Chloro-2(piperazin-1-yl)propiophenone be optimized for improved yield and purity?

Methodological Answer : Optimization involves solvent selection, stoichiometric adjustments, and purification techniques. For example, using dichloromethane as a solvent with controlled NaOH addition (as in piperazine derivative synthesis ), followed by silica gel chromatography, enhances purity. Reaction monitoring via TLC ensures intermediate stability, while recrystallization in ethanol improves yield. Temperature control (20–25°C) minimizes side reactions like hydrolysis of the chloroacetyl group .

Q. What spectroscopic methods are most effective for structural characterization?

Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and piperazine signals (δ 2.5–3.5 ppm). Rotational isomerism may split peaks, requiring variable-temperature NMR .
  • FT-IR : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 293.1) .

Q. What safety protocols are critical during handling?

Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (NFPA hazard rating: Health 2, Flammability 1 ).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (P403+P233 ).
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

Advanced Research Questions

Q. How can contradictions in NMR data due to rotational isomerism be resolved?

Methodological Answer : Rotational isomerism in the propiophenone moiety creates split signals. Strategies include:

  • Variable-Temperature NMR : Cooling to −40°C slows bond rotation, simplifying splitting patterns .
  • Crystallography : Single-crystal X-ray diffraction (as in analogous piperazine structures ) resolves spatial conformation.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict energy barriers between rotamers .

Q. What computational approaches model interactions with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4-(2-hydroxyethyl)piperazine ligands ) to predict binding affinities.
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., histamine H₁ receptor) over 100-ns trajectories.
  • QSAR : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity using MOE or Schrödinger .

Q. How to design assays evaluating its potential as an antihistaminic precursor?

Methodological Answer :

  • In Vitro Binding Assays : Radioligand displacement (³H-mepyramine) on guinea pig ileum H₁ receptors .
  • Cellular Efficacy : Measure cAMP inhibition in HEK293 cells transfected with H₁ receptors .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How to address discrepancies in synthetic yields across literature methods?

Methodological Answer :

  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken models to isolate critical variables (e.g., solvent polarity, base strength) .
  • Byproduct Analysis : LC-MS identifies impurities (e.g., hydrolyzed chloro derivatives), guiding reaction condition adjustments .
  • Cross-Validation : Reproduce methods from structurally similar compounds (e.g., 4-chlorophenylpiperazine derivatives ).

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